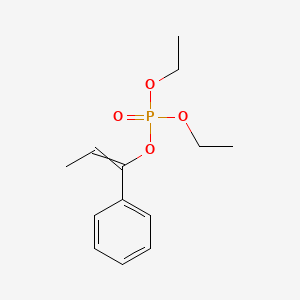![molecular formula C16H11ClO3 B14724054 2-[3-(2-Chlorophenyl)acryloyl]benzoic acid CAS No. 6261-69-4](/img/structure/B14724054.png)
2-[3-(2-Chlorophenyl)acryloyl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-(2-Chlorophenyl)acryloyl]benzoic acid is an organic compound that features both a chlorophenyl and a benzoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2-Chlorophenyl)acryloyl]benzoic acid typically involves the reaction of 2-chlorobenzaldehyde with malonic acid in the presence of a base to form 2-chlorocinnamic acid. This intermediate is then reacted with phthalic anhydride under Friedel-Crafts acylation conditions to yield the final product. The reaction conditions often require a Lewis acid catalyst such as aluminum chloride and an inert solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar routes as laboratory methods, with optimizations for yield and purity. This might include continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-[3-(2-Chlorophenyl)acryloyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic aromatic substitution can occur on the benzene ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield 2-chlorobenzoic acid, while reduction could produce 2-[3-(2-chlorophenyl)propyl]benzoic acid.
Aplicaciones Científicas De Investigación
2-[3-(2-Chlorophenyl)acryloyl]benzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in designing new anti-cancer agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action for 2-[3-(2-Chlorophenyl)acryloyl]benzoic acid involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For instance, it may inhibit cyclooxygenase enzymes, reducing inflammation. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
- 2-[3-(4-Fluorophenyl)acryloyl]benzoic acid
- 2-[3-(2-Methylphenyl)acryloyl]benzoic acid
- 2-[3-(2-Bromophenyl)acryloyl]benzoic acid
Uniqueness
2-[3-(2-Chlorophenyl)acryloyl]benzoic acid is unique due to the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological activity. The chlorine atom can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
Propiedades
Número CAS |
6261-69-4 |
|---|---|
Fórmula molecular |
C16H11ClO3 |
Peso molecular |
286.71 g/mol |
Nombre IUPAC |
2-[3-(2-chlorophenyl)prop-2-enoyl]benzoic acid |
InChI |
InChI=1S/C16H11ClO3/c17-14-8-4-1-5-11(14)9-10-15(18)12-6-2-3-7-13(12)16(19)20/h1-10H,(H,19,20) |
Clave InChI |
FQKKBXRFYSCKIY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C=CC(=O)C2=CC=CC=C2C(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



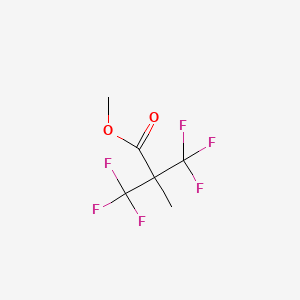
![3-[4-(4-Methylphenyl)piperazin-1-yl]propan-1-ol](/img/structure/B14723992.png)
![2-[(Piperidin-1-yl)methylidene]cyclohexan-1-one](/img/structure/B14723997.png)
![4-[(6-Chloro-2-methoxyacridin-9-yl)amino]-5-methyl-2-propan-2-ylphenol](/img/structure/B14724001.png)
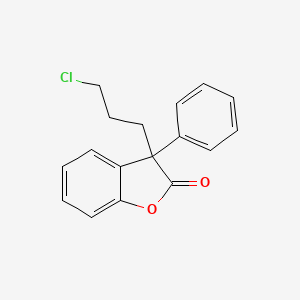
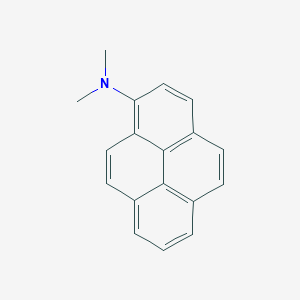
![(2-Chloro-7,7-dimethylbicyclo[2.2.1]hept-1-yl)acetic acid](/img/structure/B14724025.png)


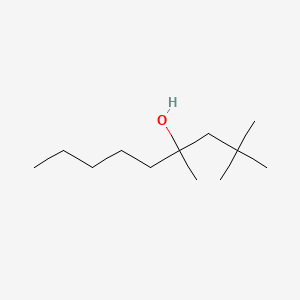

![2,7-Dioxaspiro[4.4]nonane-3,8-dione](/img/structure/B14724063.png)
